3-[(6-bromopyridin-2-yl)amino]propan-1-ol
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Overview
Description
3-[(6-bromopyridin-2-yl)amino]propan-1-ol is an organic compound that features a brominated pyridine ring attached to a propanol chain through an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-bromo-2-aminopyridine with 3-chloropropanol under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(6-bromopyridin-2-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.
Major Products Formed
Oxidation: Formation of 3-(6-Bromo-pyridin-2-ylamino)-propanal.
Reduction: Formation of 3-(6-Pyridin-2-ylamino)-propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(6-bromopyridin-2-yl)amino]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[(6-bromopyridin-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Bromo-pyridin-2-ylamino)-methyl-piperidine-1-carboxylic acid tert-butyl ester
- 3-(6-Bromo-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
3-[(6-bromopyridin-2-yl)amino]propan-1-ol is unique due to its specific combination of a brominated pyridine ring and a propanol chain. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .
Properties
Molecular Formula |
C8H11BrN2O |
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Molecular Weight |
231.09 g/mol |
IUPAC Name |
3-[(6-bromopyridin-2-yl)amino]propan-1-ol |
InChI |
InChI=1S/C8H11BrN2O/c9-7-3-1-4-8(11-7)10-5-2-6-12/h1,3-4,12H,2,5-6H2,(H,10,11) |
InChI Key |
AQZRTVRSBIACBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)NCCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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